2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde
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Overview
Description
2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is an organic compound that features a trifluoromethyl group attached to an oxazole ring, which is further substituted with a carbaldehyde group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl and carbaldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a trifluoromethyl-substituted nitrile with an aldehyde in the presence of a base can lead to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent quality and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid.
Reduction: 2-(Trifluoromethyl)-1,3-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde is largely dependent on its interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid
- 2-(Trifluoromethyl)-1,3-oxazole-4-methanol
- 2-(Trifluoromethyl)-1,3-oxazole-4-thiol
Uniqueness
2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is unique due to the presence of both the trifluoromethyl and carbaldehyde groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carbaldehyde group provides a reactive site for further chemical modifications .
Properties
CAS No. |
1240598-47-3 |
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Molecular Formula |
C5H2F3NO2 |
Molecular Weight |
165.1 |
Purity |
95 |
Origin of Product |
United States |
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